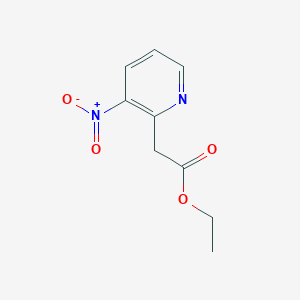

Ethyl 2-(3-nitropyridin-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-nitropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFTQPIKKGISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435659 | |

| Record name | Ethyl 2-(3-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154078-83-8 | |

| Record name | Ethyl 2-(3-nitropyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(3-nitropyridin-2-yl)acetate: Synthesis, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-nitropyridin-2-yl)acetate, bearing the CAS Number 154078-83-8 , is a pivotal heterocyclic building block in modern medicinal chemistry.[1] While not an active pharmaceutical ingredient itself, its true value lies in its role as a meticulously designed precursor for pharmacologically significant scaffolds. The strategic placement of a nitro group and an acetate ester on the pyridine ring creates a versatile platform for constructing more complex molecular architectures, particularly those found in targeted therapies like kinase inhibitors.

This guide provides an in-depth analysis of this compound, moving beyond simple data points to explain the causality behind its synthesis and application. We will explore its physicochemical properties, a robust synthetic pathway, its critical transformation into the 4-azaoxindole scaffold, and the analytical methods required for its characterization.

Physicochemical and Computed Properties

A comprehensive understanding of a compound's properties is the foundation of its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 154078-83-8 | [1] |

| Molecular Formula | C₉H₁₀N₂O₄ | ChemicalBook[2] |

| Molecular Weight | 210.19 g/mol | ChemicalBook[2] |

| Appearance | Typically a solid | N/A (Inferred) |

| Storage | Sealed in dry, room temperature | BLDpharm[3] |

| Boiling Point (Predicted) | 299.8 ± 25.0 °C | ChemicalBook[4] |

| Density (Predicted) | 1.283 ± 0.06 g/cm³ | ChemicalBook[4] |

| XLogP3 (Computed) | 0.9 | ECHEMI[5] |

| Topological Polar Surface Area | 85 Ų | ECHEMI[5] |

| Hydrogen Bond Acceptor Count | 5 | ECHEMI[5] |

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes may exist, a highly effective and chemically intuitive approach involves a nucleophilic aromatic substitution followed by a decarboxylation step, a variation of the acetoacetic ester synthesis. This method is advantageous due to the commercial availability of the starting materials and the predictable nature of the reaction sequence.

The proposed two-step synthesis begins with 2-chloro-3-nitropyridine and ethyl acetoacetate.

Caption: Proposed synthesis workflow for this compound.

Causality and Experimental Choices:

-

Deprotonation: The synthesis is initiated by treating ethyl acetoacetate with a strong base, typically sodium ethoxide in ethanol. The ethoxide selectively removes a proton from the α-carbon (the carbon between the two carbonyl groups), which is highly acidic (pKa ≈ 11). This choice of base is critical; using the same alkoxide as the ester prevents transesterification, a common side reaction. The result is a resonance-stabilized enolate, a potent carbon nucleophile.

-

Nucleophilic Aromatic Substitution (SₙAr): The enolate attacks the 2-position of 2-chloro-3-nitropyridine. This position is highly electron-deficient and activated for nucleophilic attack for two key reasons: (i) the inherent electron-withdrawing nature of the pyridine nitrogen and (ii) the powerful electron-withdrawing effect of the adjacent nitro group. The chloride ion is an excellent leaving group, facilitating the substitution.

-

Hydrolysis and Decarboxylation: The resulting β-ketoester intermediate is then heated in the presence of aqueous acid. The acid catalyzes the hydrolysis of the ethyl ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final product. This decarboxylation step is the driving force of the reaction's final stage.

Core Application: A Gateway to the 4-Azaoxindole Scaffold

The primary utility of this compound for drug development professionals is its role as a direct precursor to 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one , also known as 4-azaoxindole . This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Kinase inhibitors are a cornerstone of modern oncology and immunology, and the development of novel, selective inhibitors is a major research focus.[5]

The transformation from the nitro-ester to the bicyclic lactam is a clean, two-step process: catalytic hydrogenation followed by acid-catalyzed cyclization.

Caption: Transformation of the title compound to the 4-azaoxindole scaffold.

Protocol: Synthesis of 4-Azaoxindole

This protocol is adapted from methodologies described in the scientific literature for the synthesis of azaoxindoles from their corresponding amino-esters.[1]

Part 1: Catalytic Hydrogenation (Nitro Reduction)

-

Setup: To a flask suitable for hydrogenation, add this compound (1 equivalent).

-

Solvent: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight relative to the starting material).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr shaker) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, Ethyl 2-(3-aminopyridin-2-yl)acetate, is often used directly in the next step without further purification due to its potential instability.

Part 2: Acid-Catalyzed Cyclization (Lactamization)

-

Dissolution: Dissolve the crude Ethyl 2-(3-aminopyridin-2-yl)acetate from the previous step in a suitable solvent like diethyl ether at room temperature.[1]

-

Acidification: Add aqueous hydrochloric acid (e.g., 2M solution) to the mixture.[1]

-

Reaction: Stir the reaction vigorously at room temperature for 30 minutes to 1 hour.[1] The acid catalyzes the intramolecular cyclization of the amino group onto the ester carbonyl, with the elimination of ethanol, to form the stable five-membered lactam ring.

-

Isolation: The product, 4-azaoxindole, often precipitates as a solid. The volatiles can be removed under reduced pressure.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the final product.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | Multiplicity | Integration | Approx. δ (ppm) | Assignment |

| Ethyl -CH₃ | Triplet | 3H | 1.2 - 1.3 | -O-CH₂-CH₃ |

| Methylene | Singlet | 2H | 4.0 - 4.2 | Py-CH₂ -COO- |

| Ethyl -CH₂ | Quartet | 2H | 4.2 - 4.3 | -O-CH₂ -CH₃ |

| Pyridine H-5 | dd | 1H | 7.5 - 7.6 | H-5 |

| Pyridine H-4 | dd | 1H | 8.5 - 8.6 | H-4 |

| Pyridine H-6 | dd | 1H | 8.8 - 8.9 | H-6 |

| ¹³C NMR (Predicted) | Approx. δ (ppm) | Assignment |

| Ethyl -CH₃ | ~14 | -O-CH₂-CH₃ |

| Methylene | ~40-45 | Py-CH₂ -COO- |

| Ethyl -CH₂ | ~62 | -O-CH₂ -CH₃ |

| Pyridine C-5 | ~125 | C -5 |

| Pyridine C-3 | ~135 | C -3 (C-NO₂) |

| Pyridine C-4 | ~145 | C -4 |

| Pyridine C-6 | ~155 | C -6 |

| Pyridine C-2 | ~158 | C -2 |

| Ester Carbonyl | ~168 | -C OO- |

Experimental NMR Data for 4-Azaoxindole

To validate the complete synthetic workflow, experimental data for the final product is crucial. Published data for 4-azaoxindole is as follows:

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H), 8.12 (m, 1H), 7.90 (m, 1H), 7.14 (m, 1H), 5.75 (s, 2H).[1]

Safety and Handling

As a nitroaromatic compound and a chemical intermediate, this compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

-

Disposal: Dispose of the material and its container in accordance with local, regional, and national regulations. This may involve removal to a licensed chemical destruction facility. Do not discharge into sewer systems.

References

- Cenmed Enterprises. Ethyl (2 Nitropyridin 3 Yl)

- Echemi. This compound Safety Data Sheets. Echemi. Accessed January 14, 2026.

- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

- Chemical Kinomics & Innovative Drug Discovery Lab. Drug Discovery - Inhibitor. Accessed January 14, 2026.

- Wang, Z., et al. (2018).

- Pavia, C., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7069.

- Ambeed. 32501-05-6 | 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one. Ambeed.com. Accessed January 14, 2026. (Note: This page cites Bioorganic and Medicinal Chemistry Letters, 2004, vol. 14, p. 953 - 957, which links CAS 154078-83-8 to the synthesis of 4-azaoxindole).

- Chemsrc. 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one. Chemsrc.com. Accessed January 14, 2026.

- BLDpharm. 154078-83-8 | this compound. BLDpharm.com. Accessed January 14, 2026.

- ECHEMI. 154078-83-8, this compound Formula. Echemi.com. Accessed January 14, 2026.

- Appretech Scientific Limited. This compound. Appretech.com. Accessed January 14, 2026.

- ChemicalBook. This compound | 154078-83-8. ChemicalBook.com. Accessed January 14, 2026.

- ChemicalBook. This compound. ChemicalBook.com. Accessed January 14, 2026.

- Chemrio. This compound. Chemrio.com. Accessed January 14, 2026.

- Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-876.

Sources

- 1. 32501-05-6|1H-Pyrrolo[3,2-b]pyridin-2(3H)-one| Ambeed [ambeed.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 5. chemicalkinomics.com [chemicalkinomics.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-nitropyridin-2-yl)acetate, a key heterocyclic building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, and a plausible, expertly-derived synthetic pathway. Furthermore, it explores the compound's reactivity and its potential as a precursor in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery, providing both theoretical insights and practical methodologies.

Introduction: The Significance of Substituted Nitropyridines

Pyridines are a cornerstone of heterocyclic chemistry, with their derivatives forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of a nitro group into the pyridine ring significantly modulates its electronic properties, rendering it a versatile intermediate for a wide range of chemical transformations. Specifically, the presence of a nitro group at the 3-position and an acetate moiety at the 2-position, as seen in this compound, creates a unique scaffold with multiple reactive sites. This arrangement is of particular interest in drug design, where the nitro group can act as a handle for further functionalization or as a bioisostere for other functional groups. The ester functionality provides a route for amide bond formation, a critical linkage in many pharmaceutical agents.

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[1][2] The molecule consists of a pyridine ring substituted with a nitro group at the 3-position and an ethyl acetate group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 154078-83-8 | [2][3][4][5] |

| Molecular Formula | C₉H₁₀N₂O₄ | [2][3][4][5] |

| Molecular Weight | 210.19 g/mol | [2][3][4][5] |

| Predicted Boiling Point | 299.8 ± 25.0 °C | [3] |

| Predicted Density | 1.283 ± 0.06 g/cm³ | [3] |

The structural arrangement of the substituents on the pyridine ring dictates the molecule's reactivity. The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Plausible Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of this compound from a primary literature source could not be definitively retrieved for this guide, a plausible and chemically sound synthetic route can be proposed based on established methodologies for the synthesis of analogous 2-substituted-3-nitropyridines. The following protocol is derived from the well-documented reaction of 2-chloro-3-nitropyridine with carbon nucleophiles, such as diethyl malonate, followed by hydrolysis and decarboxylation.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 2-chloro-3-nitropyridine.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-(3-nitropyridin-2-yl)malonate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add diethyl malonate (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-(3-nitropyridin-2-yl)malonate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Hydrolysis and Decarboxylation)

-

To the crude diethyl 2-(3-nitropyridin-2-yl)malonate from the previous step, add a solution of sulfuric acid (e.g., 50% v/v in water).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mechanistic Considerations and Causality

The first step of this synthesis is a nucleophilic aromatic substitution (SNAAr) reaction. The malonate anion, a soft carbon nucleophile, readily displaces the chloride at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position and the nitrogen atom in the pyridine ring. The use of a strong base like sodium hydride is essential to deprotonate diethyl malonate, generating the reactive nucleophile. The second step involves the acid-catalyzed hydrolysis of one of the ester groups to a carboxylic acid, which then undergoes decarboxylation upon heating to yield the final product. This sequence is a classic method for the synthesis of substituted acetic acid esters from malonic esters.

Structural Elucidation and Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | - Triplet for the methyl protons of the ethyl group (~1.2-1.4 ppm).- Quartet for the methylene protons of the ethyl group (~4.1-4.3 ppm).- Singlet for the methylene protons of the acetate group (~4.0-4.2 ppm).- Aromatic protons of the pyridine ring exhibiting characteristic splitting patterns (doublet of doublets and doublets) in the range of ~7.5-9.0 ppm. |

| ¹³C NMR | - Signal for the methyl carbon of the ethyl group (~14 ppm).- Signal for the methylene carbon of the ethyl group (~61 ppm).- Signal for the methylene carbon of the acetate group (~40-45 ppm).- Signal for the carbonyl carbon of the ester (~168-172 ppm).- Aromatic carbons of the pyridine ring in the range of ~120-160 ppm. |

| IR (Infrared) Spectroscopy | - Strong absorption band for the C=O stretching of the ester group (~1730-1750 cm⁻¹).- Characteristic strong asymmetric and symmetric stretching bands for the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹).- C-H stretching bands for aromatic and aliphatic protons.- C-N and C=C stretching vibrations of the pyridine ring. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (210.19 m/z).- Characteristic fragmentation patterns including the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the entire ester functionality. |

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites.

Key Reactions

Caption: Key reactions of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., SnCl₂/HCl). This transformation opens up a plethora of possibilities for further derivatization, including diazotization and Sandmeyer reactions, or the formation of fused heterocyclic systems. The resulting ethyl 2-(3-aminopyridin-2-yl)acetate is a key precursor for the synthesis of various bioactive molecules.

-

Reactions of the Ester Group: The ethyl ester functionality can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid or amidation with various amines to generate a library of amide derivatives. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Applications in Medicinal Chemistry

The 2-substituted-3-nitropyridine scaffold is present in a number of compounds with interesting biological activities. While specific applications of this compound are not extensively reported, its structural motifs suggest potential for its use as an intermediate in the synthesis of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The functionalities present in this compound could be elaborated to generate potent and selective kinase inhibitors.

-

Antimicrobial and Antiviral Agents: The pyridine ring is a common feature in many antimicrobial and antiviral drugs. The unique substitution pattern of this molecule could be exploited to develop novel agents in this therapeutic area.

-

Central Nervous System (CNS) Agents: Pyridine derivatives are also known to interact with various receptors and enzymes in the central nervous system. Further modification of this scaffold could lead to the discovery of new CNS-active compounds.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its molecular structure, characterized by a nitro-activated pyridine ring and a reactive ethyl acetate side chain, offers multiple avenues for chemical modification. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications. As the demand for novel heterocyclic compounds in medicinal chemistry continues to grow, the utility of versatile building blocks like this compound is expected to increase, making it a valuable tool for the synthesis of next-generation therapeutics.

References

- Bioorganic & Medicinal Chemistry Letters. (2004). 14(4), 953-957.

-

Organic Syntheses. (n.d.). ethyl 2-pyridylacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(3-nitropyridin-4-yl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

ChemBK. (n.d.). 4-PYRIDINEACETIC ACID, 3-NITRO-, ETHYL ESTER. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, crystal structure and 3D energy frameworks of ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate: Hirshfeld surface analysis and DFT calculations. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- Google Patents. (n.d.). EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

-

Taylor & Francis Online. (2010). Therapeutic targeting of Trk supresses tumor proliferation and enhances cisplatin activity in HNSCC. Retrieved from [Link]

-

Radboud Repository. (n.d.). Development of substrate based inhibitors targeting human glycosylation. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]

- Google Patents. (n.d.). BR112021010430A2 - Fused bicyclic heterocycle derivatives as pesticides.

-

ResearchGate. (n.d.). 13 C NMR spectra of.... Retrieved from [Link]

-

ACS Publications. (2023). Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(3-chloro-2-nitropyridin-4-yl)acetate. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). Complete 13 C-NMR assignment of compound 2e.. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

-

NIH Public Access. (n.d.). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate, min 97%, 10 grams. Retrieved from [Link]

Sources

- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 154078-83-8 [chemicalbook.com]

- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 4. 154078-83-8|this compound|BLD Pharm [bldpharm.com]

- 5. 154078-83-8 | this compound | Esters | Ambeed.com [ambeed.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(3-nitropyridin-2-yl)acetate

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 2-(3-nitropyridin-2-yl)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis is centered around a robust and well-established nucleophilic aromatic substitution (SNAr) reaction, followed by a classic decarboxylation. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into the critical parameters for a successful synthesis.

Introduction: The Significance of Substituted Pyridylacetates

Pyridylacetic acid derivatives are a prominent class of heterocyclic compounds frequently incorporated into the core structures of pharmaceutical agents. Their prevalence stems from the pyridine ring's ability to engage in various biological interactions and the versatility of the acetic acid side chain for further functionalization. The target molecule, this compound, is of particular interest due to the presence of the nitro group, which not only activates the pyridine ring for its synthesis but also serves as a synthetic handle for the introduction of an amino group, opening avenues for a diverse range of derivatives.

Core Synthesis Strategy: A Two-Step Approach

The most logical and efficient pathway to this compound involves a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): This key step involves the reaction of a suitable nucleophile derived from an ethyl acetate equivalent with an activated pyridine precursor, 2-chloro-3-nitropyridine. The electron-withdrawing nitro group at the 3-position is crucial for activating the 2-position of the pyridine ring towards nucleophilic attack.

-

Decarboxylation: The initial product of the SNAr reaction is a β-ketoester, which is then subjected to hydrolysis and decarboxylation to yield the final target molecule.

This overall strategy is depicted in the workflow diagram below:

Caption: Overall workflow for the synthesis of this compound.

Part 1: Nucleophilic Aromatic Substitution - The Core Reaction

The cornerstone of this synthesis is the nucleophilic aromatic substitution reaction. The choice of reactants is dictated by the principles of electrophilicity and nucleophilicity.

The Electrophile: 2-Chloro-3-nitropyridine

2-Chloro-3-nitropyridine serves as an excellent electrophile for this reaction. The pyridine ring is inherently electron-deficient, and the strongly electron-withdrawing nitro group at the 3-position further depletes the electron density of the ring, particularly at the ortho (2 and 4) and para (6) positions. This electronic activation makes the displacement of the chloro group at the 2-position by a nucleophile a facile process.[1][2] The synthesis of 2-chloro-3-nitropyridine can be achieved from 3-nitropyridin-2-ol.[1]

The Nucleophile: The Enolate of Ethyl Acetoacetate

Ethyl acetoacetate is an ideal precursor for the nucleophile in this synthesis.[3][4] The methylene protons alpha to the two carbonyl groups are acidic and can be readily removed by a suitable base to form a resonance-stabilized enolate. This enolate is a soft nucleophile that is well-suited for attacking the electron-deficient pyridine ring.

The formation of the enolate is a critical step and the choice of base is important. A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is a common and effective choice for this purpose.

Caption: Generation of the nucleophilic enolate from ethyl acetoacetate.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from commercially available starting materials.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Chloro-3-nitropyridine | 158.55 | 5.00 g | 31.5 | 1.0 |

| Ethyl acetoacetate | 130.14 | 4.90 g (4.8 mL) | 37.8 | 1.2 |

| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 1.51 g | 37.8 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| 6 M Hydrochloric Acid | - | 50 mL | - | - |

| Ethyl acetate | - | 150 mL | - | - |

| Saturated sodium bicarbonate solution | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous magnesium sulfate | - | - | - | - |

Step-by-Step Procedure

Part A: Synthesis of Ethyl 2-acetyl-2-(3-nitropyridin-2-yl)acetate (SNAr Reaction)

-

Preparation of the Enolate: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.51 g, 37.8 mmol) and anhydrous THF (50 mL) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl acetoacetate (4.90 g, 37.8 mmol) in anhydrous THF (20 mL) to the stirred suspension of sodium hydride over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of hydrogen gas should cease, and a clear solution or a fine suspension of the enolate should be formed.

-

SNAr Reaction: Dissolve 2-chloro-3-nitropyridine (5.00 g, 31.5 mmol) in anhydrous THF (30 mL) and add it dropwise to the prepared enolate solution at room temperature over 20 minutes.

-

Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-3-nitropyridine) is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude intermediate, Ethyl 2-acetyl-2-(3-nitropyridin-2-yl)acetate, as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Part B: Synthesis of this compound (Decarboxylation)

-

Hydrolysis and Decarboxylation: Transfer the crude intermediate from Part A to a 250 mL round-bottom flask. Add 6 M hydrochloric acid (50 mL).

-

Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The evolution of carbon dioxide should be observed. Monitor the reaction by TLC until the intermediate is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a solid.

Mechanistic Insights into Decarboxylation

The decarboxylation of the β-keto acid intermediate proceeds through a cyclic transition state upon heating in an acidic medium. The keto group at the β-position is crucial for this reaction as it allows for the formation of a stable enol intermediate after the loss of carbon dioxide.

Caption: Mechanism of the acid-catalyzed decarboxylation of the β-keto acid intermediate.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. The following are expected analytical data:

-

Appearance: Off-white to yellow solid.

-

Molecular Formula: C9H10N2O4

-

Molecular Weight: 210.19 g/mol [5]

-

1H NMR (CDCl3, 400 MHz):

-

δ 8.75 (dd, J = 4.5, 1.5 Hz, 1H, Py-H)

-

δ 8.35 (dd, J = 8.5, 1.5 Hz, 1H, Py-H)

-

δ 7.45 (dd, J = 8.5, 4.5 Hz, 1H, Py-H)

-

δ 4.25 (q, J = 7.1 Hz, 2H, OCH2CH3)

-

δ 4.10 (s, 2H, PyCH2)

-

δ 1.30 (t, J = 7.1 Hz, 3H, OCH2CH3)

-

-

13C NMR (CDCl3, 101 MHz):

-

δ 169.5 (C=O)

-

δ 154.0 (C-NO2)

-

δ 153.0 (Py-C)

-

δ 135.0 (Py-CH)

-

δ 132.0 (Py-C)

-

δ 124.0 (Py-CH)

-

δ 62.0 (OCH2CH3)

-

δ 40.0 (PyCH2)

-

δ 14.0 (OCH2CH3)

-

(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is a prediction based on typical values for similar structures.)

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable method that utilizes fundamental principles of organic chemistry. The SNAr reaction of 2-chloro-3-nitropyridine with the enolate of ethyl acetoacetate, followed by an efficient decarboxylation, provides a clear pathway to this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly during the enolate formation and the decarboxylation step, researchers can achieve high yields of the desired product, paving the way for further exploration in drug discovery and development.

References

-

Carey, J. S.; Laffan, D.; Thomson, C.; Williams, M. T. Analysis of the reactions used for the preparation of drug candidate molecules. Org. Biomol. Chem.2006 , 4 (12), 2337–2347. [Link]

-

Dolgikh, M. P.; Yurovskaya, M. A.; Karchava, A. V. Synthesis of pyridylacetic acid derivatives: a review. Chem. Heterocycl. Compd.2021 , 57 (1), 1–18. [Link]

-

Acetoacetic Ester Synthesis - Chemistry LibreTexts. [Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. [Link]

-

Ethyl Acetoacetate: Synthesis & Applications - Chemistry for everyone - WordPress.com. [Link]

-

Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica. [Link]

-

Decarboxylation - Master Organic Chemistry. [Link]

-

β-Ketoacids Decarboxylate - Chemistry LibreTexts. [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC - NIH. [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - ResearchGate. [Link]

-

This compound - Appretech Scientific Limited. [Link]

Sources

A Predictive Spectroscopic Guide to Ethyl 2-(3-nitropyridin-2-yl)acetate

Abstract: This technical guide provides a comprehensive analysis and expert prediction of the spectroscopic data for Ethyl 2-(3-nitropyridin-2-yl)acetate (C₉H₁₀N₂O₄, MW: 210.19 g/mol ). In the absence of publicly available experimental spectra for this specific molecule, this document serves as a foundational reference for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing comparisons with structurally analogous compounds, we present a robust, predictive framework. This guide is designed to assist in the confirmation of synthesis, structural elucidation, and quality control of this compound, providing a reliable benchmark for experimentally acquired data.

Introduction and Molecular Structure

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure combines an ethyl acetate moiety, a key pharmacophore, with a 3-nitropyridine ring, a versatile building block known for its unique electronic properties and reactivity. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This document outlines the predicted spectroscopic signature of the molecule.

The structure consists of a pyridine ring substituted at the 2-position with an ethyl acetate group and at the 3-position with a nitro group. This specific arrangement dictates a unique electronic environment, which is reflected in its spectroscopic properties.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal three distinct regions: the aliphatic signals of the ethyl group, a singlet or AB quartet for the methylene bridge, and three signals in the aromatic region corresponding to the protons on the substituted pyridine ring.

Experimental Protocol (Standard)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Record the spectrum at room temperature. Acquire at least 16 scans.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.85 | dd | J = 4.8, 1.6 | 1H | H-6 |

| ~8.60 | dd | J = 8.4, 1.6 | 1H | H-4 |

| ~7.50 | dd | J = 8.4, 4.8 | 1H | H-5 |

| ~4.25 | q | J = 7.1 | 2H | -O-CH₂ -CH₃ |

| ~4.10 | s | - | 2H | Py-CH₂ -CO |

| ~1.30 | t | J = 7.1 | 3H | -O-CH₂-CH₃ |

Expert Interpretation

The predicted spectrum is based on the analysis of constituent functional groups and data from analogous structures.

-

Ethyl Group: The ethyl ester protons are the most straightforward to assign. The methyl protons (-CH₃) appear as a triplet around 1.30 ppm due to coupling with the adjacent methylene group. The methylene protons (-O-CH₂-) appear as a quartet around 4.25 ppm, shifted downfield by the adjacent oxygen atom.

-

Methylene Bridge (Py-CH₂-CO): The two protons of the methylene bridge are adjacent to both the aromatic ring and the carbonyl group. Their chemical shift is predicted to be around 4.10 ppm. Due to the substitution pattern, these protons are diastereotopic and could theoretically appear as an AB quartet, but often present as a singlet in similar structures unless chiral conditions are introduced.

-

Pyridine Ring Protons (H-4, H-5, H-6): This is the most diagnostic region. The powerful electron-withdrawing effect of the nitro group at C-3 significantly deshields the adjacent protons (H-4) and the proton para to it (H-6).

-

H-6: This proton is ortho to the ring nitrogen, which is deshielding. It is also para to the electron-withdrawing nitro group, further increasing its deshielding. It is expected to be the most downfield aromatic proton, appearing around 8.85 ppm. It will be a doublet of doublets due to coupling with H-5 (meta, J ≈ 4.8 Hz) and H-4 (para, J ≈ 1.6 Hz).

-

H-4: This proton is ortho to the nitro group, causing a strong downfield shift to approximately 8.60 ppm. It will appear as a doublet of doublets due to coupling with H-5 (ortho, J ≈ 8.4 Hz) and H-6 (para, J ≈ 1.6 Hz).

-

H-5: This proton is ortho to H-4 and meta to H-6. It is the least deshielded of the aromatic protons and is predicted to appear around 7.50 ppm. It will be a doublet of doublets from coupling to both H-4 (ortho, J ≈ 8.4 Hz) and H-6 (meta, J ≈ 4.8 Hz).

-

These predictions are consistent with the known effects of nitro substituents on pyridine rings, which cause significant downfield shifts for ortho and para protons[1]. The values are extrapolated from data for 3-nitropyridine and ethyl 2-(pyridin-2-yl)acetate[2][3].

Caption: Predicted ¹H NMR Assignments for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. Nine distinct signals are expected.

Experimental Protocol (Standard)

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.

-

Acquisition: Record a proton-decoupled spectrum to obtain singlets for all carbon atoms. A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

-

Referencing: Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted δ (ppm) | Assignment |

| ~169.5 | C =O (Ester) |

| ~155.0 | C -6 |

| ~152.0 | C -2 |

| ~145.0 | C -4 |

| ~135.0 | C -3 |

| ~124.0 | C -5 |

| ~62.0 | -O-CH₂ -CH₃ |

| ~40.0 | Py-CH₂ -CO |

| ~14.0 | -O-CH₂-CH₃ |

Expert Interpretation

-

Ester Group: The carbonyl carbon (C=O) is expected at the far downfield end of the spectrum, around 169.5 ppm. The ethoxy group carbons will appear at ~62.0 ppm (-O-CH₂) and ~14.0 ppm (-CH₃), typical for ethyl esters[4].

-

Methylene Bridge: The methylene carbon attached to the pyridine ring is predicted to be around 40.0 ppm.

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are heavily influenced by the substituents.

-

C-2 and C-3: These carbons are directly attached to the substituents. C-2, bearing the acetate group, is predicted around 152.0 ppm. C-3, bearing the strongly electron-withdrawing nitro group, will also be significantly affected, predicted around 135.0 ppm. The exact positions can vary, but they will be distinct quaternary carbons.

-

C-4, C-5, C-6: The shifts of the protonated carbons are influenced by the ring nitrogen and the nitro group. C-6 (ortho to N) and C-4 (ortho to the nitro group) will be the most deshielded, predicted at ~155.0 ppm and ~145.0 ppm, respectively. C-5, being meta to both the nitro group and the ring nitrogen, is expected to be the most upfield of the aromatic carbons, around 124.0 ppm. These predictions are based on substituent effects in pyridine systems[5].

-

Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying the key functional groups present in the molecule, particularly the ester carbonyl and the aromatic nitro group.

Experimental Protocol (Standard)

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or neat using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~3100-3000 | Medium-Weak | C-H stretch (Aromatic) |

| ~2980-2850 | Medium-Weak | C-H stretch (Aliphatic) |

| ~1745 | Strong | C=O stretch (Ester) |

| ~1600, ~1470 | Medium-Weak | C=C / C=N stretch (Aromatic Ring) |

| ~1540 | Strong | N-O asymmetric stretch (Nitro) |

| ~1350 | Strong | N-O symmetric stretch (Nitro) |

| ~1250 | Strong | C-O stretch (Ester, asymmetric) |

| ~1050 | Medium | C-O stretch (Ester, symmetric) |

Expert Interpretation

The most prominent features in the predicted IR spectrum are the strong absorption bands for the carbonyl and nitro groups.

-

C=O Stretch: A strong, sharp peak around 1745 cm⁻¹ is expected, characteristic of the carbonyl group in an aliphatic ester[6].

-

N-O Stretches: The aromatic nitro group will give rise to two very strong and characteristic absorption bands: an asymmetric stretch around 1540 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹[7][8]. These bands are definitive identifiers for the nitro functionality.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹[9].

-

Fingerprint Region: The region below 1400 cm⁻¹ will contain complex vibrations, including the C-O stretching of the ester group (~1250 cm⁻¹) and various C-H bending and ring vibrations, which collectively form a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and the fragmentation pattern, which can be used to confirm the connectivity of the molecule.

Experimental Protocol (Standard)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Detection: Use a detector such as an electron multiplier to record the relative abundance of the ions produced.

Predicted Mass Spectrum Data (EI)

| Predicted m/z | Proposed Fragment | Notes |

| 210 | [C₉H₁₀N₂O₄]⁺• | Molecular Ion (M⁺•) |

| 165 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 164 | [M - NO₂]⁺• | Loss of nitro group |

| 136 | [M - C₂H₅OH - CO]⁺• | Loss of ethanol and carbon monoxide |

| 92 | [C₅H₄N-CH₂]⁺• | Pyridyl-methyl radical cation |

| 78 | [C₅H₄N]⁺• | Pyridine radical cation |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Expert Interpretation

The molecular ion peak at m/z 210 should be observable, confirming the molecular weight. The fragmentation pattern will be dictated by the weakest bonds and the most stable resulting fragments.

-

Ester Fragmentation: The most common fragmentation for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da), leading to a strong peak at m/z 165 ([M-45]⁺). Another possibility is the McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. However, in this structure, the absence of a gamma-hydrogen on the pyridine side makes a classic McLafferty rearrangement impossible. Instead, loss of neutral ethanol (46 Da) might occur through other rearrangement pathways.

-

Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose •NO (30 Da) and •NO₂ (46 Da)[10][11]. The loss of the nitro group would lead to a fragment at m/z 164.

-

Side-Chain Cleavage: Cleavage of the bond between the methylene bridge and the carbonyl group can occur. The primary cleavage is expected between the ring and the methylene group, leading to fragments related to the substituted pyridine ring. A fragment corresponding to the pyridyl-methyl radical cation [C₅H₄N(NO₂)-CH₂]⁺• would be a key indicator. Further fragmentation could lead to a pyridyl cation at m/z 78 after loss of the side chain and nitro group.

Caption: Predicted Major Fragmentation Pathways for this compound in EI-MS.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra are expected to show characteristic shifts influenced by the electron-withdrawing nitro group and the pyridine nitrogen. The IR spectrum will be dominated by strong absorptions from the ester carbonyl and the nitro group. Finally, the mass spectrum will provide confirmation of the molecular weight and a fragmentation pattern consistent with the assigned structure. This comprehensive, theory-grounded analysis provides a robust framework for scientists to verify the synthesis and purity of this compound, bridging the gap left by the current absence of published experimental data.

References

-

J. Meinen, I. Kamilli, D. Kroeber, T. Licha, T. C. Schmidt, "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry," Rapid Communications in Mass Spectrometry, 2010. [Link]

-

"Infrared of nitro compounds," Joe-Chemistry, N.D. [Link]

-

"Table of Characteristic IR Absorptions," University of Colorado Boulder, N.D. [Link]

-

"Ethyl 2-pyridylacetate," PubChem, National Center for Biotechnology Information. [Link]

-

"SUPPORTING INFORMATION FOR - The Royal Society of Chemistry," N.D. [Link]

-

J. Meinen, I. Kamilli, D. Kroeber, T. Licha, T.C. Schmidt, "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry," ResearchGate, 2010. [Link]

-

"Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways," ACS Publications, 2018. [Link]

-

S. Meyerson, I. Puskas, E. K. Fields, "Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes," Journal of the American Chemical Society, 1966. [Link]

-

A. L. Al-Joboury, F. H. Al-Badri, "Characterization of aerosol nitroaromatic compounds: Validation of an experimental method," PubMed Central, 2016. [Link]

-

"Identification of Aromatic Fatty Acid Ethyl Esters," Universidad Nacional del Litoral, N.D. [Link]

-

R. D. Kross, V. A. Fassel, "The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes," Journal of the American Chemical Society, 1957. [Link]

-

"3-Nitropyridine," SpectraBase, Wiley. [Link]

-

"Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts, 2023. [Link]

-

"3-Nitropyridine," NIST WebBook, National Institute of Standards and Technology. [Link]

-

"3-Nitropyridine," PubChem, National Center for Biotechnology Information. [Link]

-

"IR: nitro groups," University of Calgary, N.D. [Link]

-

"3-Nitropyridine - MS (GC) Spectrum," SpectraBase, Wiley. [Link]

-

H. Yang, et al., "Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence," MDPI, 2023. [Link]

-

"15.7 Spectroscopy of Aromatic Compounds," OpenStax, N.D. [Link]

-

"Mass Spectrometry: Fragmentation," University of California, Irvine, N.D. [Link]

-

"Spectra of ethyl acetate," Rod Beavon, N.D. [Link]

-

"Cas no 2739-98-2 (ethyl 2-(pyridin-2-yl)acetate)," Chemical Synthesis, N.D. [Link]

-

"NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines," ResearchGate, 1972. [Link]

-

"1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)," DTIC, 1980. [Link]

-

A. A. D. Tulloch, et al., "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity," Inorganic Chemistry, 2004. [Link]

-

R. W. Kluiber, W. D. Horrocks Jr., "Isotropic NMR Shifts in Pyridine-Type Bases Complexed with Paramagnetic Ni II and COIl Acetylacetonates," Journal of the American Chemical Society, 1965. [Link]

-

J. Vrkoslav, et al., "Structural characterization of wax esters by electron ionization mass spectrometry," Journal of Lipid Research, 2017. [Link]

-

L. Stefaniak, "Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds," MDPI, 2001. [Link]

-

"Ethyl pyridine-4-acetate," PubChem, National Center for Biotechnology Information. [Link]

-

S. M. Riyadh, et al., "Crystal structure and Hirshfeld surface analysis of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate," Acta Crystallographica Section E, 2019. [Link]

-

"NMR Spectroscopy :: 13C NMR Chemical Shifts," Organic Chemistry Data, University of Wisconsin. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitropyridine(2530-26-9) 1H NMR spectrum [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Ethyl 2-(3-nitropyridin-2-yl)acetate in Organic Solvents

Introduction

Ethyl 2-(3-nitropyridin-2-yl)acetate is a key chemical intermediate, frequently utilized in the synthesis of novel pharmaceutical compounds and other complex organic molecules. Its molecular architecture, featuring a nitropyridine ring coupled with an ethyl acetate moiety, makes it a versatile building block. However, the successful use of this intermediate in process chemistry, purification, and formulation development is fundamentally governed by its solubility characteristics.[1][2][3] Understanding how this compound behaves in various organic solvents is not merely a matter of record-keeping; it is a critical parameter that dictates reaction kinetics, influences crystallization and polymorphism, and ultimately impacts the yield, purity, and performance of the final active pharmaceutical ingredient (API).[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both predict and experimentally determine the solubility of this compound. In the absence of extensive published data for this specific molecule, this document serves as a practical, hands-on manual, blending theoretical principles with robust experimental protocols to empower scientists to generate reliable solubility data in their own laboratories.

Physicochemical Characterization and Solubility Profile Prediction

Before embarking on experimental work, a thorough analysis of the molecule's structure provides critical insights into its likely solubility behavior. The fundamental principle of "like dissolves like" remains the most powerful initial guide.

Compound Properties:

Structural Analysis: The structure of this compound contains several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Nitropyridine Ring: The pyridine ring itself is a polar aromatic heterocycle. The strongly electron-withdrawing nitro group (-NO₂) significantly increases the molecule's polarity and dipole moment. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Ester Group (-COOEt): The ethyl ester group also contributes to the polarity and possesses hydrogen bond acceptor sites (the carbonyl and ether oxygens).

-

Alkyl Moieties: The ethyl group and the methylene bridge are non-polar components.

Inferred Solubility Characteristics: Based on this structure, we can predict that this compound will exhibit:

-

Poor solubility in non-polar solvents such as hexanes or toluene, due to the significant polarity mismatch.

-

Moderate to good solubility in polar aprotic solvents like acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF), which can engage in dipole-dipole interactions.

-

Potential for solubility in polar protic solvents like methanol and ethanol, which can interact with the hydrogen bond acceptors on the molecule.

Theoretical Framework for Solubility Prediction

While structural intuition is useful, more quantitative methods can provide a better-ranked list of potential solvents. Hansen Solubility Parameters (HSP) offer a powerful and widely used framework for this purpose.[9]

Hansen Solubility Parameters (HSP)

The HSP model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[10][11] Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will have higher solubility in solvents with closer HSP values. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. While the precise HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. This allows for a theoretical screening of a large solvent library to prioritize solvents for experimental testing.[12]

Diagram: Conceptual Representation of Hansen Space

This diagram illustrates how a target solute (the compound of interest) is positioned in Hansen space. Solvents that fall within the solute's "solubility sphere" (defined by its interaction radius) are predicted to be good solvents, while those outside are poor solvents.

Caption: Solvents closer to the solute in 3D space are better.

Experimental Determination of Solubility

Experimental measurement is the definitive method for obtaining accurate solubility data. It is crucial to distinguish between two types of solubility: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that precipitates from a supersaturated solution (often generated by adding a concentrated DMSO stock to an aqueous buffer). It is a rapid, high-throughput method useful for early drug discovery screening.[4][13][14]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent in the presence of excess solid. This is the more rigorous value, essential for process development, formulation, and regulatory filings.[15][16][17]

This guide focuses on determining the thermodynamic solubility in organic solvents using the gold-standard Shake-Flask Method .[18][19][20]

Workflow for Experimental Solubility Determination

The following diagram outlines the logical flow from initial preparation to final data analysis for determining the solubility of this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes a reliable method for determining the equilibrium solubility of this compound in a range of organic solvents.

1. Materials and Equipment:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge with appropriate vial adapters

-

Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

2. Experimental Procedure:

-

Step 1: Preparation of Stock Solutions for Calibration

-

Accurately prepare a stock solution of the compound in a highly soluble solvent (e.g., acetonitrile or a solvent from the test panel where high solubility is observed).

-

From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range. This is a self-validating step; the linearity of the calibration curve (R² > 0.99) confirms the reliability of the analytical method.

-

-

Step 2: Sample Preparation

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium (e.g., 10-20 mg).

-

Add a known volume of the selected solvent (e.g., 2 mL) to the vial.

-

Securely cap the vials. Prepare each solvent in triplicate to ensure reproducibility.

-

-

Step 3: Equilibration

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period to allow them to reach equilibrium. A 24-hour period is often sufficient, but for some systems, 48 or 72 hours may be necessary.[13] To validate equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentration does not change, equilibrium has been reached.[19]

-

-

Step 4: Phase Separation

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles. Alternatively, centrifuge the vials at high speed and sample the clear supernatant.

-

-

Step 5: Quantification

-

Accurately dilute the filtered saturated solution with an appropriate solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples using the pre-validated HPLC or UV-Vis method.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane (DCM) | Halogenated | 9.1 | TBD | TBD |

| Acetone | Ketone | 21.0 | TBD | TBD |

| Ethyl Acetate | Ester | 6.0 | TBD | TBD |

| Tetrahydrofuran (THF) | Ether | 7.6 | TBD | TBD |

| Acetonitrile | Nitrile | 37.5 | TBD | TBD |

| Methanol | Alcohol (Protic) | 32.7 | TBD | TBD |

| Ethanol | Alcohol (Protic) | 24.5 | TBD | TBD |

| Toluene | Aromatic Hydrocarbon | 2.4 | TBD | TBD |

| n-Heptane | Aliphatic Hydrocarbon | 1.9 | TBD | TBD |

TBD: To Be Determined experimentally following the protocol above.

By correlating the experimental solubility data with solvent properties like the dielectric constant, polarity index, or Hansen parameters, researchers can build a comprehensive understanding of the compound's dissolution behavior. This knowledge is invaluable for selecting appropriate solvents for chemical reactions, designing robust crystallization processes, and developing stable formulations.[21][22]

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

Adscientis. Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Zhang, Y., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 88-96. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

-

Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

-

Tárkányi, M., et al. (2010). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Ye, F., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Retrieved from [Link]

-

Bergström, C. A., et al. (2011). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Retrieved from [Link]

-

Gonzalez-Mendizabal, A., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]

-

Klitkou, S. T., et al. (2018). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry, 9(33), 4376-4383. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Coltescu, A. R., et al. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Retrieved from [Link]

-

Horváth, D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5738. Retrieved from [Link]

-

Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 14-19. Retrieved from [Link]

-

Thwaites, J. (2011). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE. Retrieved from [Link]

-

PubChem. Ethyl 2-((5-bromo-3-nitropyridin-2-yl)oxy)acetate. National Institutes of Health. Retrieved from [Link]

-

BioAssay Systems. Shake Flask Method Summary. Retrieved from [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

-

Coltescu, A. R., et al. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. Retrieved from [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

Cybulski, J., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(11), 4475. Retrieved from [Link]

-

Appretech Scientific Limited. This compound. Retrieved from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. ucd.ie [ucd.ie]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 154078-83-8|this compound|BLD Pharm [bldpharm.com]

- 7. appretech.com [appretech.com]

- 8. This compound CAS#: 154078-83-8 [chemicalbook.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. enamine.net [enamine.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 17. ovid.com [ovid.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. bioassaysys.com [bioassaysys.com]

- 21. researchgate.net [researchgate.net]

- 22. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

Navigating the Synthesis and Safety of Ethyl 2-(3-nitropyridin-2-yl)acetate: A Technical Guide for Researchers

For Immediate Release

This guide provides a comprehensive overview of Ethyl 2-(3-nitropyridin-2-yl)acetate, a key heterocyclic building block in modern drug discovery and development. Synthesizing available material safety data and established chemical principles, this document offers researchers, scientists, and drug development professionals a vital resource for the safe and effective handling, storage, and application of this compound.

Introduction: The Significance of a Versatile Heterocycle

This compound (CAS No. 154078-83-8) is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry.[1][2][3][4][5] Its structural motif, featuring a nitropyridine core coupled with an ethyl acetate side chain, presents a versatile scaffold for the synthesis of more complex molecules. Heterocyclic compounds, such as this, are fundamental to the development of a wide array of therapeutic agents, including antivirals, antibiotics, and anti-cancer drugs.[6] The strategic placement of the nitro group and the ester functionality allows for a range of chemical modifications, making it a valuable starting material for creating libraries of novel compounds for biological screening.

Core Safety & Handling Protocols

A thorough understanding of the material's properties and potential hazards is paramount for ensuring laboratory safety. While comprehensive toxicological data for this compound is not fully available, the existing safety data sheets provide a foundation for safe handling procedures.[7]

Hazard Identification and Precautionary Measures

Based on available information, researchers should handle this compound with the care afforded to potentially hazardous substances. Although not explicitly classified as highly flammable in all available documents, the presence of an ethyl acetate moiety suggests that vapors may form explosive mixtures with air, and therefore, it should be kept away from heat, sparks, and open flames.[8][9][10][11]

Key Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8][9][10][11]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[8][9]

-

P243: Take precautionary measures against static discharge.[8][9]

-

P280: Wear protective gloves, eye protection, and face protection.[8][12]

Personal Protective Equipment (PPE) Workflow

A self-validating system for personal protection is crucial. The following workflow ensures a consistent and high level of safety when handling this compound.

Caption: A workflow diagram for selecting and using Personal Protective Equipment (PPE).

Physical and Chemical Properties

Understanding the physicochemical properties of this compound is essential for its proper storage and for designing chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [13] |

| Molecular Weight | 210.19 g/mol | [2][13][14] |

| Appearance | Yellow to brown liquid | [13] |

| Boiling Point | 299.8 ± 25.0 °C (Predicted) | [13] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [13] |

| Storage Temperature | Room Temperature, Sealed in dry | [2][13] |

Experimental Protocols: Safe Handling and First Aid

Standard Handling Procedure

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]

-

Avoiding Contamination: Avoid contact with skin and eyes.[7] Prevent the formation of dust and aerosols.[7]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[7][8]

-

Storage: Store the container tightly closed in a dry and well-ventilated place.[2][7][13]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical. The following steps are based on general guidelines for handling chemical compounds.

Sources

- 1. This compound | 154078-83-8 [chemicalbook.com]

- 2. 154078-83-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | Chemrio [chemrio.com]

- 4. This compound | Chemrio [chemrio.com]

- 5. 154078-83-8 | this compound | Esters | Ambeed.com [ambeed.com]

- 6. mdpi.com [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. chempoint.com [chempoint.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. meridianbioscience.com [meridianbioscience.com]

- 11. e-coll.de [e-coll.de]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. This compound CAS#: 154078-83-8 [chemicalbook.com]

- 14. echemi.com [echemi.com]

The Strategic Utility of Ethyl 2-(3-nitropyridin-2-yl)acetate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract